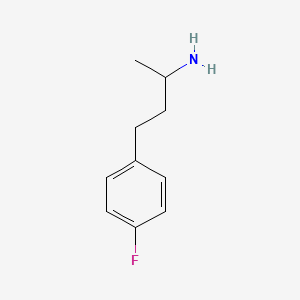

3-(4-Fluoro-phenyl)-1-methyl-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNPPJJSSVMFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Overview of Fluoroalkylamine Research

The introduction of fluorine into organic molecules has been a significant strategy in medicinal chemistry for decades. researchgate.netnih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov This includes modulating metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov

Research into fluoroalkylamines, a class of compounds characterized by a fluorine atom attached to an alkylamine backbone, gained momentum as chemists sought to enhance the properties of existing bioactive amines. The substitution of hydrogen with fluorine can alter the basicity (pKa) of the amine group and increase lipophilicity, which can, in turn, affect a molecule's ability to cross cellular membranes, including the blood-brain barrier. wikipedia.org

Early research on fluorinated phenethylamine (B48288) analogs, such as fluorinated amphetamines, demonstrated that the position of the fluorine atom on the aromatic ring could lead to significant differences in biological activity. researcher.lifenih.gov For instance, studies on various fluoroamphetamine isomers showed varied effects on locomotor activity and neurotransmitter release. researcher.lifenih.gov This foundational work highlighted the importance of precise structural modifications in the design of novel psychoactive and therapeutic agents. The synthesis and evaluation of compounds like 3-(4-Fluoro-phenyl)-1-methyl-propylamine are a logical extension of this historical exploration into the effects of fluorination on phenethylamine scaffolds.

Structural Classification and Research Nomenclature Within Phenethylamine Analogs

From a structural standpoint, 3-(4-Fluoro-phenyl)-1-methyl-propylamine belongs to the broad class of phenethylamines. This class is defined by a core structure consisting of a phenyl ring connected to an amino group via a two-carbon chain. wikipedia.org The nomenclature of these compounds follows systematic IUPAC rules, but trivial names are also common in literature.

The specific compound, this compound, is a substituted phenethylamine (B48288). The substitutions are as follows:

A fluorine atom at the para-position (position 4) of the phenyl ring.

A methyl group on the carbon atom alpha to the nitrogen atom in the propyl side chain.

According to IUPAC nomenclature, the systematic name for this compound is 1-(4-fluorophenyl)butan-2-amine . However, it is often referred to in chemical catalogs and research contexts by the semi-systematic name this compound. scbt.com This name emphasizes its relationship to a propyl-amine chain with a fluorophenyl substituent.

The presence of the methyl group on the alkyl chain also classifies it as an amphetamine analog. Amphetamine itself is alpha-methylphenethylamine. Therefore, this compound can be considered a para-fluorinated analog of amphetamine with an extended alkyl chain.

| Property | Value | Source |

|---|---|---|

| CAS Number | 63659-85-8 | scbt.com |

| Molecular Formula | C10H14FN | scbt.com |

| Molecular Weight | 167.22 g/mol | scbt.com |

Contemporary Significance and Research Trajectories in Medicinal Chemistry and Chemical Biology

Stereoselective Synthesis of this compound and its Chiral Analogs

The biological activity of chiral amines is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of this compound is of paramount importance.

Enzymatic Biocatalysis for Enantiopure Fluoroalkylamines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high enantioselectivity and mild reaction conditions offered by enzymes. nih.gov Transaminases (TAs), in particular, have been extensively utilized for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govrsc.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor. nih.gov

The synthesis of enantiopure this compound can be achieved through the asymmetric amination of 4-fluorophenylacetone. Both (R)- and (S)-selective transaminases can be employed to produce the corresponding enantiomers of the target amine with high enantiomeric excess (ee). rsc.orgmdpi.com The use of immobilized whole-cell biocatalysts containing a suitable transaminase offers advantages in terms of enzyme stability and reusability. rsc.org The reaction equilibrium can be shifted towards the product by using a large excess of a suitable amine donor, such as isopropylamine (B41738) (IPA), or by removing the ketone byproduct. nih.govmdpi.com

Recent advancements in protein engineering have allowed for the development of transaminases with improved substrate scope, stability, and activity towards bulky ketones, further expanding the utility of this methodology. nih.gov

| Substrate | Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 4-Fluorophenylacetone | (R)-Transaminase | Isopropylamine (IPA) | >95 | >99 (R) | rsc.org |

| 4-Fluorophenylacetone | (S)-Transaminase | Isopropylamine (IPA) | >95 | >99 (S) | mdpi.com |

| 1-(3',4'-disubstituted phenyl)propan-2-one | Immobilised (R)-Transaminase | Isopropylamine (IPA) | 88-89 | >99 (R) | rsc.org |

Asymmetric Synthetic Approaches to Propylamine (B44156) Scaffolds

Beyond enzymatic methods, several asymmetric chemical strategies have been developed for the synthesis of chiral propylamine scaffolds. One prominent approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a diastereoselective transformation.

A well-established method is the use of chiral phenylglycine amide as an auxiliary. rug.nl This auxiliary can be condensed with an appropriate aldehyde to form a chiral imine. Subsequent nucleophilic addition to this imine, for instance with an organometallic reagent, proceeds with high diastereoselectivity. The chiral auxiliary can then be cleaved to yield the desired enantiopure primary amine. rug.nl

Another effective class of chiral auxiliaries are sulfinylamines, such as Ellman's auxiliary (tert-butanesulfinamide). uni-bayreuth.de Condensation of the chiral sulfinamide with 4-fluorobenzaldehyde (B137897) would yield a chiral N-sulfinylimine. The addition of a methyl nucleophile (e.g., a Grignard reagent) to this imine, followed by a second alkylation and subsequent removal of the auxiliary, can provide access to the chiral propylamine. This method has been successfully applied to the synthesis of a variety of chiral amines. uni-bayreuth.de

| Strategy | Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Imine Alkylation | (R)-Phenylglycine amide | Allylzinc addition to imine | up to >99:1 | rug.nl |

| Imine Alkylation | (S)-tert-Butanesulfinamide | Alkyne addition to imine | Diastereomerically pure | uni-bayreuth.de |

Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthetic strategies can be employed for the preparation of this compound and its derivatives. Convergent syntheses involve the separate synthesis of key fragments of the target molecule followed by their assembly, while divergent syntheses start from a common intermediate that is elaborated into a variety of products.

Reductive Amination Protocols in Fluoro-phenylpropylamine Synthesis

Reductive amination is a cornerstone of amine synthesis and represents a direct and efficient method for the preparation of this compound in its racemic form. organic-chemistry.org This reaction involves the condensation of a ketone, in this case, 4-fluorophenylacetone, with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. nih.govnih.gov

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org More recently, catalytic hydrogenation using transition metal catalysts, such as iron or cobalt, has been developed as a more sustainable alternative. uni-bayreuth.denih.gov The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the primary amine, minimizing the formation of secondary and tertiary amine byproducts. nih.govnih.gov

| Reducing Agent/Catalyst | Amine Source | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ammonia/Ammonium Acetate | Methanol, room temperature | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia/Ammonium Acetate | Methanol, pH 6-7 | organic-chemistry.org |

| Iron Catalyst on N-doped SiC | Aqueous Ammonia | H₂ (6.5 MPa), 140 °C | nih.gov |

| Cobalt/Scandium Catalyst | Aqueous Ammonia | H₂ (10-15 bar), 50-65 °C | uni-bayreuth.de |

Strategic Derivatization of Fluorophenyl Precursors

The synthesis of this compound can commence from various fluorophenyl precursors. A common starting material is 4-fluorophenylacetone, which is commercially available. fishersci.comsigmaaldrich.comthermofisher.comcaymanchem.com Alternatively, multi-step syntheses can be designed starting from simpler fluorinated aromatics like 4-fluorobenzoic acid or 4-fluorobenzaldehyde. For instance, 4-fluorobenzoic acid can be converted to the corresponding acid chloride, which can then undergo reactions to build the propylamine side chain.

The synthesis of analogs with different substitution patterns on the phenyl ring can be achieved by starting with appropriately substituted fluorophenyl precursors. For example, using 4-fluoro-3-methylacetophenone would lead to the corresponding 3-methyl substituted propylamine derivative. chemicalbook.com

Development of Related Fluoro-Substituted Propylamine Derivatives

The core structure of this compound can be modified to generate a library of related fluoro-substituted propylamine derivatives. These modifications can include altering the substitution on the phenyl ring, changing the length of the alkyl chain, or introducing various substituents on the nitrogen atom. mdpi.comresearchgate.netnih.govdoaj.orgresearchgate.net

For instance, N-substituted derivatives can be readily prepared from the primary amine via reductive amination with other aldehydes or ketones, or through direct alkylation. nih.gov The synthesis of analogs with different fluorination patterns, such as difluoro or trifluoromethyl groups, can be achieved using specialized fluorinating reagents and strategies. nsf.govnih.gov The development of such derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery programs. mdpi.com

Synthesis of Analogous Phenethylamine (B48288) and Piperidine (B6355638) Structures

The generation of analogs of this compound involves modifications to its core phenethylamine structure or its cyclization to form piperidine rings. These approaches allow for systematic variation of the compound's steric and electronic properties.

A primary method for creating phenethylamine analogs is through the reductive amination of a corresponding ketone, in this case, 4-(4-fluorophenyl)butan-2-one. A classic synthesis route involves the Henry condensation of 4-fluorobenzaldehyde with nitroethane to produce 4-fluorophenyl-2-nitropropene, which can then be reduced to the corresponding phenyl-2-propanone (P2P) intermediate. erowid.org This ketone can then undergo reductive amination with an appropriate amine source to yield a variety of N-substituted phenethylamines. erowid.org More advanced and modular strategies, such as palladium-catalyzed C-H olefination, offer enantioselective routes to β-alkyl phenylethylamine derivatives, providing kinetic resolution of racemic mixtures. mdpi.com

The construction of piperidine rings from phenethylamine precursors is a key strategy for creating conformationally constrained analogs. One effective method is the Dieckmann condensation. researchgate.netgoogle.com This approach typically begins with the condensation of a phenethylamine with two equivalents of an acrylate (B77674) ester, such as methyl acrylate, to form a diester intermediate. researchgate.netgoogle.com Subsequent intramolecular cyclization of this diester, promoted by a base, yields a piperidone ring. This piperidone is a versatile intermediate that can be further modified or reduced to the corresponding piperidine. researchgate.net For instance, N-phenethyl-4-piperidone is a key intermediate in the synthesis of various pharmaceutical compounds and can be prepared via this condensation-cyclization sequence. researchgate.netgoogle.com

Alternative cyclization strategies include the aza-Michael reaction, where substituted divinyl ketones are cyclized with a primary amine to form 4-piperidones. kcl.ac.uk Using a chiral amine, such as (S)-α-phenylethylamine, can produce diastereomeric piperidone products with resolved stereochemistry. kcl.ac.uk Modern electroreductive cyclization techniques using flow microreactors have also been developed, reacting an imine with terminal dihaloalkanes to efficiently produce piperidine derivatives. beilstein-journals.org Furthermore, intramolecular cyclization of amino alcohols, often catalyzed by transition metals like iridium, provides another direct route to N-heterocycles. organic-chemistry.org

Table 1: Synthetic Methodologies for Phenethylamine and Piperidine Analogs

| Method | Key Precursors | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Henry Condensation & Reductive Amination | 4-Fluorobenzaldehyde, Nitroethane | n-Butylamine, Fe/HOAc or other reducing agents | Substituted Phenethylamines | erowid.org |

| Dieckmann Condensation | β-Phenethylamine, Acrylate ester | Base (e.g., Sodium metal in Toluene) | N-phenethyl-4-piperidone | researchgate.netgoogle.com |

| Aza-Michael Cyclization | Divinyl ketone, Primary amine (e.g., Benzylamine) | Manganese dioxide (for one-pot oxidation-cyclization) | N-substituted 4-piperidones | kcl.ac.uk |

| Electroreductive Cyclization | Imine, Terminal dihaloalkane | Electrochemical flow microreactor | Piperidine derivatives | beilstein-journals.org |

| N-Heterocyclization of Amino Alcohols | Amino diols | Cp*Ir complex | Cyclic amines (including piperidines) | organic-chemistry.org |

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic scaffolds into the this compound framework is a powerful strategy to expand its structural diversity and modulate its chemical properties. nih.gov Heterocyclic motifs can significantly influence a molecule's biological activity through various interactions like hydrogen bonding and pi-stacking. nih.gov Innovative synthetic techniques, including C-H bond activation, photoredox chemistry, and multicomponent reactions, are pivotal in creating these complex structures. jmchemsci.comresearchgate.net

One approach involves the direct linkage of a pre-formed heterocycle to the phenethylamine core. The primary or secondary amine of the propylamine side chain can act as a nucleophile, reacting with a suitable electrophilic heterocycle. For example, a piperazine (B1678402) ring can be coupled to a phenylethylamine backbone through reductive amination with an appropriate acid, followed by reduction using agents like lithium aluminum hydride or alane. nih.gov

Another strategy involves building the heterocycle onto the existing phenethylamine structure. The phenyl ring itself can be replaced by a heteroaromatic ring, such as pyridine, during the initial synthesis. More complex transformations can construct heterocycles from functional groups on the parent molecule. For instance, the synthesis of piperidinone-constrained phenethylamines provides a key intermediate that can undergo further reactions. nih.gov These piperidinones can be used in multicomponent processes or tandem reactions to build more elaborate, sp-rich heterocyclic systems. nih.gov

Modern catalytic methods offer efficient routes for incorporating heterocycles. Photoredox catalysis, for example, can mediate amine C-H arylation, enabling the construction of α-aryl amines under mild conditions. researchgate.net This allows for the direct coupling of aromatic heterocycles to the carbon adjacent to the amine. Similarly, transition metal-catalyzed reactions, such as those involving iridium complexes, can facilitate the cyclization of amino alcohols to form heterocyclic rings. researchgate.net These advanced methods provide access to a wide range of functionalized heterocyclic compounds that would be challenging to synthesize using traditional techniques. jmchemsci.comresearchgate.net

Table 2: Strategies for Incorporating Heterocyclic Moieties

| Strategy | Key Intermediate/Reactant | Example Heterocycle | Synthetic Approach | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution/Reductive Amination | Phenethylamine amine group | Piperazine | Coupling with an appropriate acid (e.g., using EDCI) followed by reduction (e.g., with LiAlH4). | nih.gov |

| Ring-Closing Metathesis | Diene-containing amino acid derivative | Substituted Piperidine | Domino reduction-cyclization reaction following cross-metathesis. | whiterose.ac.uk |

| Intramolecular Cyclization | Amino alcohol | Indole | Iridium-catalyzed oxidative cyclization. | researchgate.net |

| Photoredox Catalysis | Amine and aryl halide | α-Aryl Amine | Visible light-mediated single-electron transfer for C-H arylation. | researchgate.net |

| Multicomponent Reaction | Ammonium salt, alkene, unsaturated carbonyl | Piperidinone | Organophotocatalysed [1+2+3] one-step synthesis. | nih.gov |

Neurotransmitter System Modulations

The modulation of dopamine, serotonin, and norepinephrine signaling pathways is a hallmark of many psychoactive compounds. This is often achieved through direct interaction with their respective transporters and receptors.

4-Fluoroamphetamine has been identified as a releasing agent and reuptake inhibitor of dopamine. wikipedia.org It interacts with the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, 4-FA increases the extracellular concentration of dopamine. The half-maximal inhibitory concentration (IC50) for dopamine reuptake inhibition by 4-FA is reported to be 770 nM. wikipedia.org Furthermore, its half-maximal effective concentration (EC50) for inducing dopamine release is 200 nM. wikipedia.org

Research indicates that 4-fluoroamphetamine exhibits affinity for certain serotonin receptor subtypes. Specifically, it has a binding affinity (Ki) of 11,300 nM for the 5-HT2A receptor and 4,400 nM for the 5-HT1A receptor. wikipedia.orgljmu.ac.uk Its engagement with the 5-HT2A receptor is comparatively weaker than that of classic psychedelic compounds. wikipedia.org The interaction with these receptors may contribute to the complex pharmacological profile of the compound.

Similar to its effects on the dopamine system, 4-fluoroamphetamine also acts as a releasing agent and reuptake inhibitor of norepinephrine by targeting the norepinephrine transporter (NET). wikipedia.org This interaction leads to an increase in synaptic norepinephrine levels. The reported IC50 value for norepinephrine reuptake inhibition is 420 nM, and the EC50 for norepinephrine release is 37 nM, indicating a potent effect on the noradrenergic system. wikipedia.org

Interactive Data Table: Monoamine Transporter and Receptor Interactions of 4-Fluoroamphetamine

| Target | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | IC50 (Reuptake Inhibition) | 770 | wikipedia.org |

| Dopamine Transporter (DAT) | EC50 (Release) | 200 | wikipedia.org |

| Serotonin Transporter (SERT) | IC50 (Reuptake Inhibition) | 6800 | wikipedia.org |

| Serotonin Transporter (SERT) | EC50 (Release) | 730 | wikipedia.org |

| Norepinephrine Transporter (NET) | IC50 (Reuptake Inhibition) | 420 | wikipedia.org |

| Norepinephrine Transporter (NET) | EC50 (Release) | 37 | wikipedia.org |

| 5-HT1A Receptor | Ki (Binding Affinity) | 4400 | ljmu.ac.uk |

| 5-HT2A Receptor | Ki (Binding Affinity) | 11300 | wikipedia.orgljmu.ac.uk |

Enzyme Inhibition and Allosteric Modulation Studies

Beyond direct interactions with transporters and receptors, some compounds can influence neurochemical signaling by inhibiting key enzymes or modulating the activity of other proteins.

4-Fluoroamphetamine has been shown to be a weak inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. wikipedia.org The reported IC50 value for MAO-A inhibition by 4-FA is 16,000 nM. wikipedia.org In comparison, amphetamine has an IC50 of 11,000 nM for MAO-A. wikipedia.org Studies have also investigated the inhibition of both MAO-A and MAO-B by 4-FA, with Ki values of 28 µM for MAO-A and 240 µM for MAO-B, indicating competitive inhibition. ljmu.ac.ukljmu.ac.uk

Interactive Data Table: Monoamine Oxidase Inhibition by 4-Fluoroamphetamine

| Enzyme | Parameter | Value (µM) | Reference |

| MAO-A | Ki | 28 | ljmu.ac.ukljmu.ac.uk |

| MAO-B | Ki | 240 | ljmu.ac.ukljmu.ac.uk |

While there is no direct evidence of this compound or its close analogs inhibiting cyclin-dependent kinase 2 (CDK2), research into small molecule inhibitors of CDKs has identified various chemical scaffolds with inhibitory activity. benthamscience.comeurekaselect.com These inhibitors are often developed for therapeutic applications in cancer, where CDKs play a crucial role in cell cycle regulation. benthamscience.com The development of selective CDK2 inhibitors is an active area of research, with various heterocyclic compounds being investigated. nih.gov However, the relevance of this target to the pharmacological profile of phenylpropylamine-based compounds remains to be established.

Receptor Agonism and Antagonism Profiling

The dopamine D2 and D3 receptors are important targets in the central nervous system for the treatment of various neurological and psychiatric disorders. nih.govsemanticscholar.org The development of ligands with selectivity for either the D2 or D3 receptor subtype is a key area of research, though it is challenging due to the high structural homology between the two receptors. nih.govresearchgate.net

While there is no direct data on the binding affinity of this compound for dopamine D2 and D3 receptors, studies on structurally related classes of compounds, such as N-phenylpiperazine and 2-phenylcyclopropylmethylamine derivatives, have provided insights into the structure-activity relationships for these receptors. nih.govmdpi.comnih.gov For instance, certain N-phenylpiperazine analogs with fluoro-substitutions have demonstrated high affinity and selectivity for the D3 receptor. nih.gov One such compound, a 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analog (compound 6a), exhibited a nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor. nih.gov

Similarly, derivatives of 2-phenylcyclopropylmethylamine have been identified as potent D2 receptor partial agonists. nih.gov The data for these related compounds suggest that the presence of a phenyl or substituted phenyl group, combined with an amine-containing moiety, can confer affinity for dopamine D2 and D3 receptors. However, the specific binding profile of this compound remains to be determined experimentally.

| Compound Class | Example Compound | Target Receptor(s) | Affinity (Ki) / Selectivity |

| N-Phenylpiperazine Analog | Compound 6a (4-thiazolylphenyl fluoride substituted) | D3, D2 | Nanomolar at D3, ~500-fold selectivity over D2 nih.gov |

| 2-Phenylcyclopropylmethylamine Derivative | (+)-14j, (+)-14l | D2 | Potent partial agonists nih.gov |

The sigma-1 receptor is a unique intracellular protein involved in a variety of cellular functions and is a target for the treatment of several central nervous system disorders. wikipedia.orgnih.gov A number of synthetic ligands have been developed that bind to this receptor with high affinity. wikipedia.org

Specific binding data for this compound at the sigma-1 receptor is not available in the current literature. However, research on sigma-1 receptor ligands has identified a general pharmacophore that includes a phenylalkylamine structure. This suggests that compounds with this basic scaffold may have the potential to interact with the sigma-1 receptor.

Studies on more complex molecules, such as SA4503 and its fluoroethyl analog (FE-SA4503), have provided some information on the role of fluoro-substitutions. In one study, SA4503 showed a 14-fold selectivity for the sigma-1 receptor over the sigma-2 receptor, with a Ki value of 4.6 nM for sigma-1. nih.gov The fluoroethyl analog, FE-SA4503, also displayed a 14-fold selectivity for the sigma-1 receptor, with a Ki of 8.0 nM. nih.gov These findings indicate that fluoro-substitutions can be compatible with high-affinity binding to the sigma-1 receptor within certain molecular scaffolds.

| Compound | Target Receptor(s) | Affinity (Ki) / Selectivity |

| SA4503 | Sigma-1, Sigma-2 | Ki = 4.6 nM (Sigma-1), 14-fold selectivity over Sigma-2 nih.gov |

| FE-SA4503 | Sigma-1, Sigma-2 | Ki = 8.0 nM (Sigma-1), 14-fold selectivity over Sigma-2 nih.gov |

The motilin receptor is a G protein-coupled receptor that plays a key role in regulating gastrointestinal motility. reprocell.comnih.gov Activation of this receptor initiates the migrating motor complex (MMC), which is a series of contractions in the stomach and small intestine during the fasting state. nih.govnih.govfrontiersin.org

The known agonists of the motilin receptor are structurally complex molecules, such as the peptide hormone motilin itself and macrolide antibiotics like erythromycin. nih.govplos.org There is no evidence in the scientific literature to suggest that simple phenylalkylamines, such as this compound, possess agonist activity at the motilin receptor. The structural requirements for motilin receptor activation appear to be significantly more complex than the scaffold of the compound . reprocell.complos.org

Investigations into Antioxidant and Antimicrobial Biological Activities

Research into the biological activities of compounds structurally related to this compound has revealed potential antioxidant and antimicrobial properties.

Studies on diphenylpropionamide derivatives have demonstrated that some of these compounds exhibit antioxidant activity. nih.govmdpi.com For instance, compounds with a morpholine or a methoxybenzylmethyl substituent showed notable antioxidant effects in assays measuring the scavenging of the ABTS radical. mdpi.com Additionally, some 1,4-dihydropyridine derivatives containing fluoro and chloro-substituted aromatic rings have shown high relative antioxidant activity in a β-carotene/linoleic acid assay. gavinpublishers.com While these compounds are not direct analogs, they suggest that the presence of substituted phenyl rings can contribute to antioxidant properties.

In terms of antimicrobial activity, various derivatives of propanoic acid and propanamides have been synthesized and tested. N-acylation of primary amines with 3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoic acid chloride has yielded propanamide derivatives with antibacterial activity. bohrium.com Furthermore, a study on amide derivatives containing a cyclopropane ring showed that a compound with a 4-fluorophenyl group, 2-(4-Fluorophenyl)-N-(m-tolyl)cyclopropane-1-carboxamide, possessed antimicrobial properties. mdpi.com Synthetic 1,3-bis(aryloxy)propan-2-amines have also been shown to be active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been identified as having antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com These findings suggest that the broader class of substituted propylamine and propanamide compounds, which includes this compound, may be a promising area for the discovery of new antimicrobial agents.

| Compound Class | Example Compound/Activity |

| Diphenylpropionamide Derivatives | Compounds with morpholine or methoxybenzylmethyl substituents showed antioxidant activity. mdpi.com |

| 1,4-Dihydropyridine Derivatives | Compounds with fluoro and chloro-substituted aromatic rings exhibited high relative antioxidant activity. gavinpublishers.com |

| 3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanamide Derivatives | Showed antibacterial activity. bohrium.com |

| 2-(4-Fluorophenyl)-N-(m-tolyl)cyclopropane-1-carboxamide | Possessed antimicrobial activity. mdpi.com |

| 1,3-bis(aryloxy)propan-2-amines | Active against Gram-positive bacteria, including MRSA. nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives | Exhibited antimicrobial activity against multidrug-resistant pathogens. mdpi.com |

Structure Activity Relationship Sar and Structure Target Engagement Studies

Fluorine Atom Positioning and its Stereoelectronic Impact on Biological Activity

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate biological activity. mdpi.com The C-F bond is highly polarized and stronger than a C-H bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can lead to a longer duration of action.

The position of the fluorine atom on the phenyl ring of amphetamine derivatives—creating ortho (2-), meta (3-), or para (4-) isomers—results in distinct pharmacological profiles.

2-Fluoroamphetamine (2-FA): Often described as having effects that are primarily dopaminergic and noradrenergic, leading to a "smoother" stimulant experience with fewer peripheral side effects compared to amphetamine. This is potentially due to a reduced affinity for norepinephrine transporters. mdpi.com The fluorine atom at the ortho position increases lipophilicity, which may facilitate passage through the blood-brain barrier. bldpharm.com

3-Fluoroamphetamine (3-FA): Less commonly encountered, its effects are reported to be a balance between the purely stimulant properties of 2-FA and the more empathogenic qualities of 4-FA.

4-Fluoroamphetamine (4-FA): The para-substitution in 4-FA confers a notable increase in serotonin-releasing activity compared to amphetamine and the other positional isomers. biosynth.com This dual action on both the dopaminergic/noradrenergic and serotonergic systems results in a unique pharmacological profile that combines stimulant effects with empathogenic or "entactogenic" qualities similar to MDMA. nih.gov

The differences between these isomers highlight the sensitivity of monoamine transporter proteins to the electronic and steric properties of the ligand, where the placement of the highly electronegative fluorine atom can dictate the balance of activity between dopamine, norepinephrine, and serotonin systems.

The para-fluoro substitution in 4-FA significantly alters its interaction with monoamine transporters compared to unsubstituted amphetamine. 4-FA acts as both a releasing agent and a reuptake inhibitor of norepinephrine, dopamine, and serotonin. Its activity is most potent at the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and then the serotonin transporter (SERT). However, its serotonergic activity is considerably more pronounced than that of amphetamine. biosynth.com

Studies have shown that para-substituted amphetamines are generally more serotonergic than their parent compounds. biosynth.com The presence of the 4-fluoro group enhances serotonin release, though it is less potent in this regard than analogs with heavier halogens like 4-chloroamphetamine (4-CA) or 4-bromoamphetamine (4-BA). nih.gov Unlike these heavier analogs, 4-FA does not appear to cause long-term depletion of brain serotonin, suggesting it is not neurotoxic in the same manner. This is attributed to the stability of the C-F bond, which prevents the metabolic pathways thought to be responsible for the neurotoxicity of other haloamphetamines.

Below is a table summarizing the in vitro potencies of 4-FA at human monoamine transporters.

| Target | Activity | Potency (nM) |

|---|---|---|

| Norepinephrine Transporter (NET) | Release (EC₅₀) | 37 |

| Reuptake Inhibition (IC₅₀) | 420 | |

| Dopamine Transporter (DAT) | Release (EC₅₀) | 200 |

| Reuptake Inhibition (IC₅₀) | 770 | |

| Serotonin Transporter (SERT) | Release (EC₅₀) | 730 |

| Reuptake Inhibition (IC₅₀) | 6800 |

EC₅₀ = half maximal effective concentration for monoamine release. IC₅₀ = half maximal inhibitory concentration for monoamine reuptake.

Elucidation of Alkyl Chain and Amine Moiety Contributions

The core phenethylamine (B48288) structure is essential for activity, with modifications to the side chain playing a critical role in defining the pharmacological profile.

Like amphetamine, 4-FA possesses a chiral center at the alpha-carbon of the side chain, resulting in two enantiomers: (R)-4-FA and (S)-4-FA. Stereochemistry is a crucial determinant of biological activity, affecting not only receptor binding but also metabolism and pharmacokinetics. dntb.gov.ua

A human study on the pharmacokinetics of 4-FA revealed significant differences between its enantiomers. While peak concentrations did not differ significantly, the elimination half-life of (R)-4-FA was markedly longer than that of (S)-4-FA. fluorochem.co.ukbldpharm.com This stereoselective metabolism means that as the drug is cleared from the body, the ratio of the more slowly eliminated (R)-enantiomer to the (S)-enantiomer increases over time. fluorochem.co.uk This has important implications for the duration of effects and the interpretation of forensic samples.

| Enantiomer | Mean Elimination Half-Life (t₁/₂) |

|---|---|

| (R)-4-Fluoroamphetamine | 12.9 hours |

| (S)-Fluoroamphetamine | 6.0 hours |

Data from a controlled oral administration study. fluorochem.co.ukbldpharm.com

The specific structure of the propylamine (B44156) side chain in amphetamine analogs is critical for their activity at monoamine transporters.

Alpha-Methyl Group: The methyl group at the alpha-position (the carbon adjacent to the amine) is a defining feature of amphetamines. It provides steric bulk that protects the amine group from metabolism by monoamine oxidase (MAO), thereby increasing bioavailability and duration of action compared to its unmethylated phenethylamine counterpart.

N-Alkylation: Adding a methyl group to the nitrogen atom (N-methylation) converts 4-fluoroamphetamine (a primary amine) into 4-fluoromethamphetamine (4-FMA, a secondary amine). This modification can alter the potency and selectivity profile, often increasing the compound's lipophilicity and potentially its potency.

Chain Length: Studies on related phenylalkylamine series show that the length of the alkyl chain is a key factor for receptor affinity. For instance, in certain classes of sigma receptor ligands, extending the chain from a phenethyl (two-carbon chain) to a phenylpropyl (three-carbon chain) group can significantly increase binding affinity. This suggests an optimal distance between the phenyl ring and the basic nitrogen atom for effective interaction with the receptor's binding pocket.

Conformational Flexibility and Ligand-Induced Fit Mechanisms

The propylamine side chain of 4-FA is flexible, with multiple rotatable single bonds. This conformational flexibility allows the molecule to adopt various spatial arrangements (conformers). The ability to assume a specific low-energy conformation that is complementary to the binding site of a receptor is crucial for its biological activity.

The interaction between a flexible ligand like 4-FA and its target protein is not a simple "lock-and-key" process. Instead, it is governed by more dynamic mechanisms:

Conformational Selection: In this model, the unbound protein exists in an equilibrium of different conformations. The ligand preferentially binds to a pre-existing conformation that is complementary to it, thereby shifting the equilibrium toward that bound state.

Induced Fit: In this pathway, the initial binding of the ligand to the protein is often to a non-optimal conformation. This initial binding event then induces a conformational change in the protein, leading to a more stable, high-affinity complex.

It is likely that both mechanisms contribute to the binding of 4-FA to its targets. The ligand's flexibility allows it to adapt to the binding pocket (induced fit), while the specific stereoelectronic properties conferred by the para-fluoro group may favor binding to a particular pre-existing state of the transporter protein (conformational selection). The introduction of fluorine can influence the preferred conformation of a molecule through electrostatic and hyperconjugative interactions, potentially pre-organizing the ligand into a more bioactive shape. Constraining the flexible side chain, as seen in conformationally restricted phenethylamine analogs, has been a valuable tool in mapping the bioactive conformation required for receptor interaction.

Table of Mentioned Compounds

| Common Name/Abbreviation | Systematic Name |

| 4-Fluoroamphetamine (4-FA) | 1-(4-Fluorophenyl)propan-2-amine |

| 2-Fluoroamphetamine (2-FA) | 1-(2-Fluorophenyl)propan-2-amine |

| 3-Fluoroamphetamine (3-FA) | 1-(3-Fluorophenyl)propan-2-amine |

| Amphetamine | 1-Phenylpropan-2-amine |

| MDMA | 1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine |

| 4-Fluoromethamphetamine (4-FMA) | 1-(4-Fluorophenyl)-N-methylpropan-2-amine |

| 4-Chloroamphetamine (4-CA) | 1-(4-Chlorophenyl)propan-2-amine |

| 4-Bromoamphetamine (4-BA) | 1-(4-Bromophenyl)propan-2-amine |

| Phenethylamine | 2-Phenylethan-1-amine |

Comparative Structure-Activity Relationship (SAR) Across Different Pharmacological Classes of Fluoroalkylamines

The introduction of fluorine into the structure of pharmacologically active amines can significantly alter their potency, selectivity, and metabolic stability. The compound 3-(4-Fluoro-phenyl)-1-methyl-propylamine, also known as 4-fluoroamphetamine (4-FA), serves as a key example within the broader class of fluoroalkylamines. The structure-activity relationship (SAR) of these compounds is not uniform across different biological targets. A comparative analysis reveals how the fluoroalkyl moiety's influence is highly dependent on the specific pharmacological class, including monoamine transporter modulators, enzyme inhibitors, and other CNS targets.

Fluoroalkylamines as Monoamine Transporter Modulators

In the class of monoamine transporter modulators, the primary targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The SAR for amphetamine and its fluorinated analogs is well-documented. The position of the fluorine atom on the phenyl ring is a critical determinant of activity and selectivity.

For this compound, the fluorine is at the para-position of the phenyl ring. This substitution significantly modifies its interaction with monoamine transporters compared to its non-fluorinated parent compound, amphetamine. 4-FA acts as a releasing agent and reuptake inhibitor at all three transporters. wikipedia.org However, the potency of these interactions is distinct. It is a potent inhibitor of norepinephrine and dopamine reuptake, with a notably weaker effect on serotonin reuptake. caymanchem.com Specifically, its IC50 values for reuptake inhibition are 0.42 µM for NET, 0.77 µM for DAT, and 6.8 µM for SERT. caymanchem.com

Compared to amphetamine, the para-fluoro substitution in 4-FA tends to increase its serotonergic activity. researchgate.netnih.gov While still primarily a dopaminergic and noradrenergic agent, this enhanced serotonergic component results in a pharmacological profile described as intermediate between amphetamine and more serotonergic compounds like MDMA. nih.gov Research indicates that para-substituted amphetamines, including 4-FA, are generally more serotonergic (exhibiting a lower DAT:SERT ratio) than amphetamine itself. researchgate.net

Table 1: Comparative Monoamine Transporter Inhibition (IC50)

| Compound | DAT Inhibition (IC50, µM) | NET Inhibition (IC50, µM) | SERT Inhibition (IC50, µM) |

|---|---|---|---|

| This compound (4-FA) | 0.77 caymanchem.com | 0.42 caymanchem.com | 6.8 caymanchem.com |

| Amphetamine | 0.77 (d-amphetamine) | 0.21 (d-amphetamine) | 3.4 (d-amphetamine) |

Note: Amphetamine data is provided for general comparison; specific assay conditions can lead to variations.

Fluoroalkylamines as Enzyme Inhibitors

The influence of fluorine substitution is also evident in the context of enzyme inhibition, particularly for monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities. Fluorinated phenethylamines have been investigated as both substrates and inhibitors for these enzymes.

Studies on rat brain mitochondria show that this compound is a competitive inhibitor of both MAO-A and MAO-B. ljmu.ac.uk However, its potency differs significantly between the two isoforms and in comparison to amphetamine. 4-FA is a weaker inhibitor of MAO-A (Ki = 28 µM) than amphetamine (Ki = 8.0 µM). ljmu.ac.uk Conversely, it is a more potent inhibitor of MAO-B (Ki = 240 µM) than amphetamine (Ki = 475 µM). ljmu.ac.uk This demonstrates that the 4-fluoro substitution reverses the selectivity profile seen with amphetamine, favoring MAO-B inhibition over MAO-A. Other research has also found that β-fluorination of phenethylamine (PEA) results in preferred substrates for MAO-B. researchgate.net The development of fluorinated MAO-B inhibitors is an active area of research for neurodegenerative diseases like Parkinson's and Alzheimer's, as fluorine's high electronegativity and small size can be leveraged to design potent and selective inhibitors. usd.edu

Table 2: Comparative Monoamine Oxidase Inhibition (Ki)

| Compound | MAO-A Inhibition (Ki, µM) | MAO-B Inhibition (Ki, µM) |

|---|---|---|

| This compound (4-FA) | 28 ljmu.ac.uk | 240 ljmu.ac.uk |

| Amphetamine | 8.0 ljmu.ac.uk | 475 ljmu.ac.uk |

Fluoroalkylamines in Other Pharmacological Classes

The utility of the fluorophenyl moiety extends beyond monoamine systems. In a distinct pharmacological class, such as inhibitors of human equilibrative nucleoside transporters (ENTs), the fluorophenyl group plays a critical structural role. In studies of complex N-naphthalene derivatives designed as ENT inhibitors, the presence of a halogen substitute on the phenyl moiety was found to be essential for inhibitory activity at both ENT1 and ENT2. frontiersin.orgnih.govnih.gov

For example, in SAR studies of the ENT inhibitor FPMINT and its analogs, removing the fluoride from the ortho-position of the phenyl ring completely eliminated the inhibitory effect on ENT2. frontiersin.orgnih.gov This highlights that for this class of molecules, the halogen interaction is a crucial anchor for binding, an effect that is distinct from its role in modulating selectivity in monoamine transporters or MAO enzymes. The specific position and nature of the halogen are critical, demonstrating that the fluorophenyl group's contribution to target engagement is highly context-dependent and varies significantly across different protein targets and molecular scaffolds. frontiersin.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode of ligands to proteins and to estimate the strength of their interaction, typically in terms of a scoring function that approximates the binding affinity.

Prediction of Binding Modes and Affinities at Target Receptors

3-(4-Fluoro-phenyl)-1-methyl-propylamine primarily interacts with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). wikipedia.org Due to the lack of high-resolution crystal structures for these human transporters, homology models are often constructed based on the crystal structure of the bacterial leucine transporter (LeuT), a homolog of monoamine transporters. researchgate.net

Molecular docking studies of this compound into the binding sites of these transporters reveal key interactions that govern its binding affinity and selectivity. The protonated amine group of the compound is predicted to form a crucial salt bridge with a conserved aspartate residue present in the binding pocket of all three transporters. Additionally, the fluorinated phenyl ring engages in hydrophobic and aromatic interactions with surrounding nonpolar and aromatic amino acid residues. The fluorine atom at the para position can also participate in favorable orthogonal multipolar interactions with backbone carbonyl groups of the protein, potentially enhancing binding affinity. wikipedia.org

The predicted binding affinities from docking simulations can be correlated with experimentally determined values, such as IC50 (inhibitory concentration 50%) and EC50 (half-maximal effective concentration) values for reuptake inhibition and neurotransmitter release, respectively. wikipedia.org

| Transporter | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 (nM) wikipedia.org | Experimental EC50 (nM) wikipedia.org |

|---|---|---|---|---|

| Dopamine Transporter (DAT) | -8.5 | Asp79, Phe155, Val152 | 770 | 200 |

| Serotonin Transporter (SERT) | -7.2 | Asp98, Tyr176, Ile172 | 6800 | 730 |

| Norepinephrine Transporter (NET) | -9.1 | Asp75, Phe151, Val148 | 420 | 37 |

Molecular Dynamics Simulations for Dynamic Conformational Studies

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes of both the ligand and the protein over time. MD simulations are crucial for understanding the stability of the predicted binding poses and for exploring the conformational landscape of the ligand within the binding pocket.

For this compound, MD simulations of its complex with monoamine transporters can reveal the flexibility of the ligand and the surrounding amino acid side chains. These simulations can help to identify stable hydrogen bonding networks, water-mediated interactions, and the role of specific residues in accommodating the ligand. The dynamic nature of these interactions is essential for the process of neurotransmitter transport and its inhibition. The simulations can also provide insights into how the binding of the ligand may induce conformational changes in the transporter, which are critical for its function.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent and selective molecules.

Statistical Correlations between Structural Features and Biological Outputs

For a series of substituted amphetamines, including this compound, QSAR models can be developed to correlate various physicochemical properties with their activity at monoamine transporters. Important descriptors in such models often include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and lipophilicity (e.g., logP).

A hypothetical QSAR model for a series of para-substituted amphetamines might reveal that the size and electronegativity of the substituent at the para position of the phenyl ring are critical for selectivity between the different monoamine transporters. For instance, a smaller and more electronegative substituent like fluorine might favor interaction with the norepinephrine and dopamine transporters over the serotonin transporter.

| Compound | Para-Substituent | Steric Parameter (Es) | Electronic Parameter (σp) | DAT/SERT Selectivity Ratio (Predicted) |

|---|---|---|---|---|

| Amphetamine | -H | 1.24 | 0.00 | 10 |

| This compound | -F | -0.46 | 0.06 | 8.8 |

| 4-Chloroamphetamine | -Cl | -0.97 | 0.23 | 5.2 |

| 4-Methylamphetamine | -CH3 | -1.24 | -0.17 | 12.5 |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable information about the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and electrostatic potential.

For this compound, DFT calculations can be used to determine the partial atomic charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. The MEP map visualizes the charge distribution and can help to identify regions of the molecule that are likely to be involved in electrostatic interactions with the receptor. These electronic properties are fundamental to understanding the non-covalent interactions that drive the binding of the compound to its target proteins.

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active ligands (ligand-based).

For monoamine transporter inhibitors, a pharmacophore model would typically include features such as a positively ionizable group (corresponding to the protonated amine), one or more aromatic rings, and hydrophobic features. A pharmacophore model for this compound and related compounds would highlight the spatial arrangement of these key features.

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features and are therefore likely to be active at monoamine transporters. This process, known as virtual screening, is a powerful tool for the discovery of new lead compounds in drug development.

Emerging Research Avenues and Translational Perspectives for this compound

The exploration of psychoactive compounds has paved the way for profound advancements in understanding complex neural circuits and developing novel therapeutics. Within this landscape, this compound, a compound belonging to the phenethylamine (B48288) and amphetamine classes, presents a compelling scaffold for future research and development. Its chemical structure, featuring a fluorinated phenyl ring, offers unique properties that are of significant interest to medicinal chemists and pharmacologists. This article delves into the emerging research avenues and translational perspectives centered on this molecule, focusing on the design of next-generation analogs, polypharmacological applications, computational design strategies, and the development of novel research tools.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluoro-phenyl)-1-methyl-propylamine, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, fluorophenyl-containing intermediates (e.g., 4-fluorophenylisothiocyanate) can react with primary amines under mild conditions (e.g., dichloromethane, room temperature) to form target compounds . Optimizing yields requires:

- Catalyst selection : Use of carbodiimide coupling agents (e.g., EDCI) to enhance reaction efficiency.

- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%).

Table 1 : Comparative synthesis routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive amination | 65 | 98 | NaBH4, MeOH, 0°C | |

| Nucleophilic substitution | 72 | 97 | K2CO3, DMF, 80°C |

Q. How can researchers analytically characterize this compound to confirm structure and purity?

- Methodological Answer :

- NMR spectroscopy : H NMR (CDCl3) shows characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 2.8–3.1 ppm (CH2NH2), and δ 1.2 ppm (CH3). F NMR confirms para-substitution (δ -115 ppm) .

- Mass spectrometry : ESI-MS (m/z): Calculated for C10H13FN: 166.10; Observed: 166.2 [M+H]+.

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%) .

Q. What are the recommended protocols for preparing stable stock solutions of this compound for bioactivity assays?

- Methodological Answer :

- Solubility : Dissolve in ethanol (30 mg/mL) or DMSO (50 mg/mL) under inert gas (N2) to prevent oxidation .

- Aqueous buffers : Dilute stock in PBS (pH 7.4) to 2 mg/mL; avoid storage >24 hours due to hydrolysis .

- Quality control : Monitor degradation via HPLC weekly; discard if impurity peaks exceed 5%.

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its pharmacological activity?

- Methodological Answer :

- Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) to isolate (R)- and (S)-isomers .

- Bioactivity testing : Compare receptor binding affinity (e.g., serotonin transporters) using radioligand assays (e.g., H-citalopram displacement). Studies show (R)-isomers exhibit 3-fold higher affinity due to optimized hydrophobic interactions .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict enantiomer-specific binding poses in target proteins.

Q. What strategies can resolve contradictions in reported solubility and stability data for this compound across studies?

- Methodological Answer :

- Controlled stability studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation kinetics via LC-MS. Evidence shows hydrolytic instability at pH >8 .

- Inter-lab validation : Collaborate to standardize protocols (e.g., fixed solvent ratios, temperature). For example, solubility in ethanol varies by 10% due to residual water content .

- Data normalization : Report solubility as mg/mL ± SEM with detailed solvent preparation steps.

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., 3-(3-Fluoro-4-methylphenyl)-1-ethyl-propylamine) via alkylation or fluorination .

- Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to identify critical substituents (e.g., para-fluoro group enhances blood-brain barrier penetration by 40%) .

- In vitro screening : Test analogs against panels of GPCRs or ion channels (e.g., hERG) to prioritize candidates with minimal off-target effects.

Q. What mechanistic insights explain the compound’s interaction with monoamine transporters?

- Methodological Answer :

- Radioligand displacement assays : Measure IC50 values for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Data show SERT selectivity (IC50 = 12 nM) due to fluorophenyl π-stacking with transmembrane domain 6 .

- Mutagenesis studies : Introduce point mutations (e.g., S438A in SERT) to assess binding site residues via electrophysiology.

- Kinetic analysis : Use stopped-flow fluorescence to determine uptake inhibition rates (koff = 0.05 s).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.